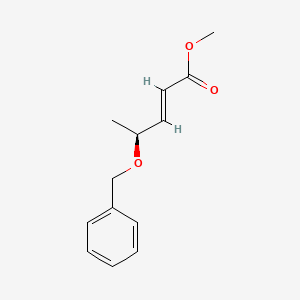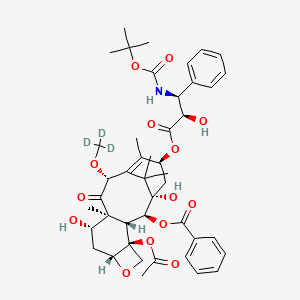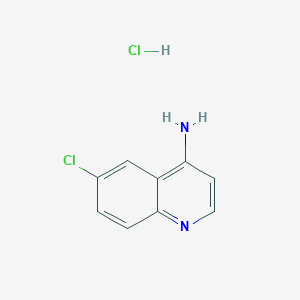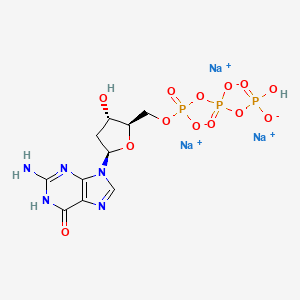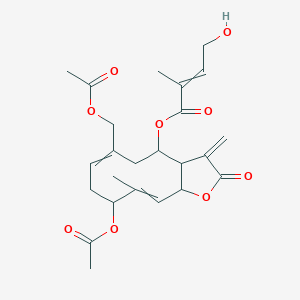![molecular formula C29H37N5O3 B1142266 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea CAS No. 345217-02-9](/img/structure/B1142266.png)
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate . It has a molecular weight of 389.45 . The IUPAC name is phenyl 4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenylcarbamate .
Molecular Structure Analysis
The InChI code for the compound is 1S/C23H23N3O3/c27-21-12-10-20 (11-13-21)26-16-14-25 (15-17-26)19-8-6-18 (7-9-19)24-23 (28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2, (H,24,28) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a predicted boiling point of 603.9±55.0 °C . The compound has a density of 1.296 .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of compound '1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea' can be achieved through a multi-step synthetic pathway involving the use of starting materials such as 4-hydroxyphenylpiperazine, 2-methyl-1-phenoxypentan-3-ol, and urea. The synthesis pathway involves the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": ["4-hydroxyphenylpiperazine", "2-methyl-1-phenoxypentan-3-ol", "urea", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-diisopropylethylamine (DIPEA)", "triethylamine (TEA)", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethanol", "dichloromethane (DCM)", "toluene", "diethyl ether"], "Reaction": ["Step 1: Protection of 4-hydroxyphenylpiperazine by reacting with acetic anhydride and TEA in DCM to form the corresponding acetyl derivative.", "Step 2: Protection of 2-methyl-1-phenoxypentan-3-ol by reacting with DCC and DIPEA in DCM to form the corresponding carbamate derivative.", "Step 3: Coupling of the protected 4-hydroxyphenylpiperazine and 2-methyl-1-phenoxypentan-3-ol derivatives by reacting with DCC and TEA in DCM to form the corresponding urea derivative.", "Step 4: Deprotection of the acetyl and carbamate protecting groups by reacting with NaOH in ethanol to obtain the corresponding amine and alcohol derivatives.", "Step 5: Coupling of the amine and alcohol derivatives with urea by reacting with HCl in toluene to form the final compound '1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea'." ] } | |
CAS RN |
345217-02-9 |
Molecular Formula |
C29H37N5O3 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-phenylmethoxypentan-3-yl]urea |
InChI |
InChI=1S/C29H37N5O3/c1-3-28(22(2)37-21-23-7-5-4-6-8-23)34(30)29(36)31-24-9-11-25(12-10-24)32-17-19-33(20-18-32)26-13-15-27(35)16-14-26/h4-16,22,28,35H,3,17-21,30H2,1-2H3,(H,31,36)/t22-,28-/m0/s1 |
InChI Key |
OYVWMWMSNMDYQC-DWACAAAGSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |
SMILES |
CCC(C(C)COC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |
synonyms |
1-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]hydrazinecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





